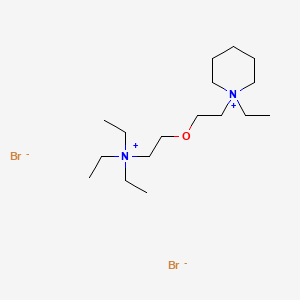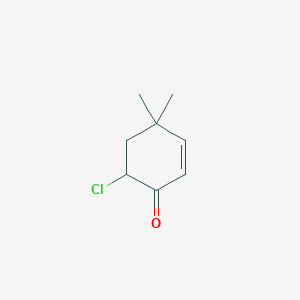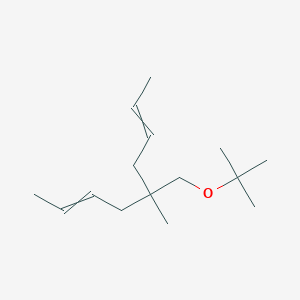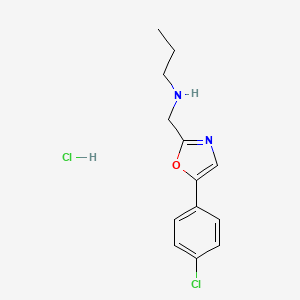
Piperidinium, 1-ethyl-1-(2-(2-(triethylammonio)ethoxy)ethyl)-, dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidinium, 1-ethyl-1-(2-(2-(triethylammonio)ethoxy)ethyl)-, dibromide is a quaternary ammonium compound. It is characterized by the presence of a piperidinium ring substituted with an ethyl group and a triethylammonioethoxyethyl side chain, with dibromide as the counterion. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1-ethyl-1-(2-(2-(triethylammonio)ethoxy)ethyl)-, dibromide typically involves the quaternization of a piperidine derivative. The process generally includes the following steps:
Starting Material: The synthesis begins with 1-ethylpiperidine.
Quaternization: The 1-ethylpiperidine is reacted with 2-(2-(triethylammonio)ethoxy)ethyl bromide in the presence of a suitable solvent, such as acetonitrile or ethanol, under reflux conditions.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reaction is carried out in industrial reactors.
Optimization: Reaction conditions, such as temperature, pressure, and solvent choice, are optimized for maximum yield and efficiency.
Purification and Quality Control: The product is purified using industrial-scale techniques, and quality control measures are implemented to ensure consistency and purity.
化学反応の分析
Types of Reactions
Piperidinium, 1-ethyl-1-(2-(2-(triethylammonio)ethoxy)ethyl)-, dibromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The piperidinium ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted piperidinium derivatives.
科学的研究の応用
Piperidinium, 1-ethyl-1-(2-(2-(triethylammonio)ethoxy)ethyl)-, dibromide has several scientific research applications:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential as a biological probe due to its ability to interact with cellular membranes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the formulation of various industrial products, including surfactants and detergents.
作用機序
The mechanism of action of Piperidinium, 1-ethyl-1-(2-(2-(triethylammonio)ethoxy)ethyl)-, dibromide involves its interaction with biological membranes. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, altering membrane permeability and function. This interaction can affect various cellular processes, including ion transport and signal transduction.
類似化合物との比較
Similar Compounds
- Piperidinium, 1-methyl-1-[2-[2-(trimethylammonio)ethoxy]ethyl]-, iodide
- Triethyl-[2-[2-(1-ethylpiperidin-1-ium-1-yl)ethoxy]ethyl]azanium, dibromide
Uniqueness
Piperidinium, 1-ethyl-1-(2-(2-(triethylammonio)ethoxy)ethyl)-, dibromide is unique due to its specific structural features, such as the ethyl group on the piperidinium ring and the triethylammonioethoxyethyl side chain. These structural elements confer distinct physicochemical properties and biological activities, making it valuable for specific applications in research and industry.
特性
CAS番号 |
63887-41-2 |
|---|---|
分子式 |
C17H38Br2N2O |
分子量 |
446.3 g/mol |
IUPAC名 |
triethyl-[2-[2-(1-ethylpiperidin-1-ium-1-yl)ethoxy]ethyl]azanium;dibromide |
InChI |
InChI=1S/C17H38N2O.2BrH/c1-5-18(6-2,7-3)14-16-20-17-15-19(8-4)12-10-9-11-13-19;;/h5-17H2,1-4H3;2*1H/q+2;;/p-2 |
InChIキー |
XJUDHWMLJZETPI-UHFFFAOYSA-L |
正規SMILES |
CC[N+]1(CCCCC1)CCOCC[N+](CC)(CC)CC.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 2-[(propan-2-yl)oxy]prop-2-enoate](/img/structure/B14489375.png)
![Bicyclo[2.2.1]hept-2-EN-1-OL](/img/structure/B14489380.png)
![2-Propenoic acid, 3-[2-[bis(2-chloroethyl)amino]phenyl]-](/img/structure/B14489386.png)

![Spiro[6.6]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14489393.png)



![2-Methyl-6H-furo[2,3-g][1]benzopyran-6-one](/img/structure/B14489423.png)


